4-Bromo-2,6-dimethylpyridin-3-amine
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Overview
Description
4-Bromo-2,6-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylpyridin-3-amine typically involves the bromination of 2,6-dimethylpyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and an arylboronic acid.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2,6-dimethylpyridin-3-amine.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-2,6-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic electronic materials due to its electronic properties.
Biological Studies: It serves as a precursor in the synthesis of bioactive molecules for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethylpyridin-3-amine depends on its application:
In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, modulating their activity.
In Materials Science: Its electronic properties are exploited in the design of organic semiconductors, where it contributes to charge transport.
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Bromo-2,4-dimethylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Comparison: 4-Bromo-2,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which influences its reactivity and electronic properties. Compared to its analogs, it may offer distinct advantages in certain synthetic applications or biological activities .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3 |
InChI Key |
PUHVFBQSJDDPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)Br |
Origin of Product |
United States |
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